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In the development of complex biotherapeutics like antibody-drug conjugates (ADCs), ensuring

product quality, safety, and efficacy is paramount. A critical quality attribute (CQA) that

demands rigorous monitoring is the presence of size variants, such as aggregates and

fragments. Size Exclusion Chromatography (SEC) has established itself as the gold-standard

analytical technique for the detection and quantification of these species.[1][2] This guide

provides an objective comparison of SEC with other analytical alternatives, supported by

experimental data, to assist researchers in selecting the most appropriate methods for their

conjugate analysis needs.

ADCs are monoclonal antibodies (mAbs) covalently linked to cytotoxic small molecule drugs.[3]

[4] This conjugation can increase the molecule's hydrophobicity, leading to a higher propensity

for aggregation, which can impact immunogenicity and pharmacokinetics.[3][5] Therefore, a

robust analytical method to monitor these size-based impurities is essential.

Core Principles: Size Exclusion Chromatography vs.
Hydrophobic Interaction Chromatography
While SEC is the primary method for analyzing size variants, Hydrophobic Interaction

Chromatography (HIC) is a powerful, orthogonal technique used to characterize ADCs based

on their hydrophobicity.[6][7] HIC is particularly adept at determining the drug-to-antibody ratio

(DAR), which is a measure of the average number of drug molecules conjugated to an

antibody.[8][9]
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Size Exclusion Chromatography (SEC): This method separates molecules based on their

hydrodynamic volume. The stationary phase consists of porous particles. Larger molecules,

like aggregates, are excluded from the pores and travel a shorter path, eluting first. The

intact monomer can partially enter the pores, while smaller fragments penetrate deeper and

elute last.[1]

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on

differences in their surface hydrophobicity.[6][10] ADCs are adsorbed to a hydrophobic

stationary phase in a high-salt mobile phase. Elution is achieved by decreasing the salt

concentration, with more hydrophobic species (i.e., those with a higher DAR) eluting later.[7]

[9]

The logical distinction between these two key methods is illustrated below.
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Caption: Comparison of SEC and HIC principles for ADC analysis.

Data Presentation: Performance Comparison
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The choice of SEC column is critical for achieving accurate and reproducible results, especially

for hydrophobic ADCs which can exhibit non-specific interactions with the stationary phase,

leading to poor peak shape and inaccurate quantification.[3][11] Modern SEC columns feature

surface chemistries designed to minimize these secondary interactions.[3]

Table 1: Comparison of SEC Column Performance for ADC Aggregate Analysis

Parameter
Agilent
AdvanceBio SEC[5]

Vendor 2
Column[5]

Vendor 3
Column[5]

Analyte SigmaMAb ADC SigmaMAb ADC SigmaMAb ADC

Peak Width (min) 0.221 0.311 (split peak) 0.258 (broad peak)

Resolution (LMW) 2.29 Not Resolved Not Resolved

Backpressure (bar) 505 438 350

LMW: Low Molecular

Weight Species

(Fragments)

The data clearly shows that the AdvanceBio SEC column provides superior resolution and

peak shape for the ADC sample, avoiding the peak splitting and broadening observed with

other columns, which is indicative of undesirable secondary interactions.[5]

While SEC is the standard for purity, HIC is the reference for DAR determination.[9] However,

recent advancements in native SEC coupled with mass spectrometry (SEC-MS) allow for

concurrent DAR analysis.

Table 2: Orthogonal Comparison of DAR Values for a Cysteine-Linked ADC
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Drug Loading Level
Average DAR (HIC
Method)

Average DAR
(Native SEC-MS
2014)

Average DAR
(Native SEC-MS
2017)

Low 2.83 2.72 2.70

Moderate 4.44 4.40 4.37

High 5.97 5.97 6.07

The results show excellent agreement in the average DAR values obtained from the orthogonal

HIC and native SEC-MS methods, demonstrating the capability of SEC-MS as a

complementary technique for DAR characterization.

Experimental Protocols
Reproducible and accurate results depend on meticulously planned experimental protocols.

This protocol is designed to quantify high-molecular-weight species (HMWS) and low-

molecular-weight species (LMWS) in an ADC sample.[1]

Sample Preparation:

Dilute the ADC sample to a final concentration of 1-2 mg/mL using the mobile phase.[12]

Filter the sample through a 0.22 µm syringe filter if particulate matter is present.

HPLC System & Column:

System: An HPLC or UHPLC system equipped with a UV detector (Agilent 1260 Infinity II

Bio-inert LC or similar).[3]

Column: Agilent AdvanceBio SEC 200 Å, 1.9 µm or 2.7 µm column.[5][13]

Column Temperature: 25-30 °C.[13]

Chromatographic Conditions:
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Mobile Phase: 50 mM Sodium Phosphate, 200 mM Sodium Chloride, pH 7.0.[5] For

hydrophobic ADCs, the addition of an organic modifier like 10-15% isopropanol or

acetonitrile may be required to reduce non-specific interactions.[11][13][14]

Flow Rate: 0.25 - 0.35 mL/min for a 4.6 mm ID column.[5][13]

Injection Volume: 5-20 µL.

Detection: UV absorbance at 280 nm.[13]

Data Analysis:

Integrate the peak areas for aggregates (eluting before the main monomer peak) and

fragments (eluting after the main monomer peak).

Calculate the percentage of each species by dividing its peak area by the total area of all

peaks.

This protocol is designed to separate and quantify the different drug-loaded species in a

cysteine-linked ADC.[9]

Sample Preparation:

Dilute the ADC sample to 2 mg/mL in Mobile Phase A.[12]

HPLC System & Column:

System: A bio-inert HPLC system is recommended due to the high salt concentrations.[9]

Column: TSKgel Butyl-NPR (4.6 mm x 10 cm, 2.5 µm) or similar HIC column.[10]

Column Temperature: 25 °C.

Chromatographic Conditions:

Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 30 mM Sodium Phosphate, pH

7.0.[9][12]
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Mobile Phase B (Low Salt): 30 mM Sodium Phosphate, pH 7.0, potentially with 20% ACN

or isopropanol.[7][12]

Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

Flow Rate: 0.8 - 1.0 mL/min.

Detection: UV absorbance at 280 nm.

Data Analysis:

Identify and integrate peaks corresponding to different drug loads (D0, D2, D4, etc.).

Calculate the weighted average DAR using the percentage of the peak area for each

species.[12]

Experimental Workflow Visualization
The typical workflow for performing aggregate analysis of a conjugate therapeutic using SEC is

outlined below.
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SEC Experimental Workflow for Conjugate Analysis

1. Sample Preparation
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Caption: Workflow for ADC aggregate analysis by SEC-HPLC.
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Conclusion
Size Exclusion Chromatography is an indispensable tool for the characterization of therapeutic

conjugates, providing critical information on product purity and stability by quantifying

aggregates and fragments.[3][5] While SEC is primarily a size-based separation, method

optimization, including mobile phase modifiers and the selection of advanced, inert column

chemistries, is often necessary to mitigate non-specific interactions with hydrophobic

conjugates like ADCs.[3][14]

For a comprehensive analysis, SEC is best used orthogonally with other techniques.

Hydrophobic Interaction Chromatography (HIC) is a complementary method essential for

determining the drug-to-antibody ratio and distribution, which are key indicators of

manufacturing consistency and potential efficacy.[1][6] Furthermore, coupling SEC with

advanced detectors like multi-angle light scattering (SEC-MALS) or mass spectrometry (SEC-

MS) can provide additional valuable information, such as absolute molar mass and

confirmation of DAR, in a single run.[4][8][15] By leveraging the strengths of each technique,

researchers can build a complete analytical profile, ensuring the development of safe and

effective conjugate therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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